molecular formula C21H15NO2 B229224 2-Methyl-8-quinolinyl 1-naphthoate

2-Methyl-8-quinolinyl 1-naphthoate

Cat. No. B229224
M. Wt: 313.3 g/mol
InChI Key: NJDUUWLAHOBXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-8-quinolinyl 1-naphthoate (also known as MNQ) is a chemical compound that has been extensively studied for its potential use in scientific research. MNQ is a synthetic derivative of the naturally occurring compound quinolinic acid, and it has been shown to have a variety of interesting properties that make it an attractive candidate for use in a wide range of research applications.

Mechanism of Action

The mechanism of action of MNQ is not completely understood, but it is thought to involve the formation of a complex between the compound and DNA or RNA. This complex then emits fluorescence when excited with light of a specific wavelength, which allows researchers to visualize the location and behavior of the molecules of interest.
Biochemical and Physiological Effects:
MNQ has been shown to have a variety of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. MNQ has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful for treating a variety of different diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MNQ in laboratory experiments is its high selectivity for DNA and RNA. This makes it an excellent tool for studying the dynamics of these molecules in living cells. However, there are also some limitations to using MNQ. For example, it can be difficult to deliver MNQ to specific cells or tissues, which may limit its usefulness in certain types of experiments.

Future Directions

There are many potential future directions for research involving MNQ. One area of interest is the development of new imaging techniques that use MNQ as a fluorescent probe. Another potential direction is the use of MNQ as a therapeutic agent for treating diseases such as Alzheimer's disease, which is characterized by the accumulation of abnormal proteins in the brain. Additionally, MNQ may have applications in the field of nanotechnology, where it could be used to create new materials with unique properties. Overall, the future looks bright for MNQ, and it is likely that this compound will continue to be an important tool for scientific research for many years to come.

Synthesis Methods

MNQ can be synthesized using a variety of different methods, but one of the most commonly used approaches involves the reaction of 2-methylquinoline with 1-naphthoic acid in the presence of a catalyst such as phosphorus oxychloride. This reaction produces MNQ as a yellow crystalline solid, which can then be purified using standard laboratory techniques.

Scientific Research Applications

MNQ has been used extensively in scientific research as a tool for studying various biological processes. One of the most exciting potential applications of MNQ is as a fluorescent probe for imaging cellular structures and functions. MNQ has been shown to selectively bind to DNA and RNA, which makes it an excellent tool for studying the dynamics of these molecules in living cells.

properties

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

(2-methylquinolin-8-yl) naphthalene-1-carboxylate

InChI

InChI=1S/C21H15NO2/c1-14-12-13-16-8-5-11-19(20(16)22-14)24-21(23)18-10-4-7-15-6-2-3-9-17(15)18/h2-13H,1H3

InChI Key

NJDUUWLAHOBXJO-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43)C=C1

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43)C=C1

Origin of Product

United States

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